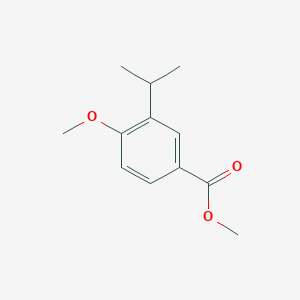

Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

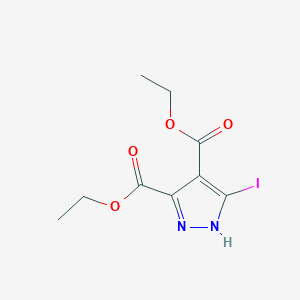

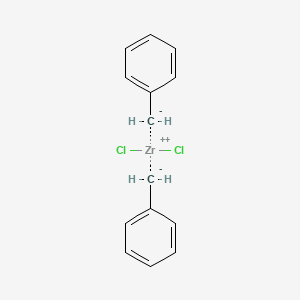

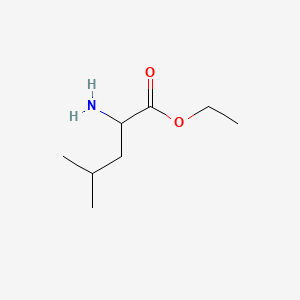

Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) is a compound that has been synthesized and characterized for scientific research purposes. It is also known as ®-Ethyl 2-amino-4-methylpentanoate hydrochloride .

Molecular Structure Analysis

The IUPAC name of this compound is ethyl (2R)-2-amino-4-methylpentanoate hydrochloride . The InChI code is 1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) is 195.69 . It is a solid at room temperature . The compound should be stored sealed in a dry place at room temperature .Aplicaciones Científicas De Investigación

Toxicology and Environmental Impact

Ethylmercury Toxicology : Ethylmercury-containing compounds, such as Thimerosal, have been studied for their ability to cross the blood-brain barrier and accumulate in the brain, leading to toxicity. These studies contribute to understanding the toxicological profiles of ethyl compounds and their safety in medical applications (Kern et al., 2019).

Ethyl Compounds in Agriculture : Research on 1-Methylcyclopropene (1-MCP), an ethylene perception inhibitor, highlights its effects on fruits and vegetables, demonstrating the potential of ethyl compounds in improving post-harvest quality and extending shelf life (Watkins, 2006).

Pharmacological Applications

- Ethyl Ester Derivatives : The pharmacological effects of various ethyl ester derivatives, such as Icosapent Ethyl, have been explored for their potential in treating hypertriglyceridemia and reducing cardiovascular risk. These studies suggest the wide-ranging therapeutic potentials of ethyl compounds in medicine (Kim & McCormack, 2014).

Mechanisms of Action

- Pleiotropic Effects of EPA (Eicosapentaenoic Acid) : The pleiotropic mechanisms of action of EPA, an omega-3 fatty acid, have been reviewed, including anti-inflammatory and anti-aggregatory effects. Such studies highlight the multifunctional roles that ethyl derivatives can play in human health (Nelson et al., 2021).

Safety and Hazards

The safety information available indicates that Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-methylpentanoate, also known as Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt), is a derivative of leucine . Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation . .

Mode of Action

As a leucine derivative, it may interact with the same targets as leucine, potentially influencing protein synthesis and metabolic regulation

Biochemical Pathways

Given its structural similarity to leucine, it may be involved in similar pathways, such as the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription

Result of Action

As a leucine derivative, it may influence protein synthesis and metabolic regulation . .

Propiedades

IUPAC Name |

ethyl 2-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLJVBIRIXQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875770 |

Source

|

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2743-40-0, 2743-60-4 |

Source

|

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.